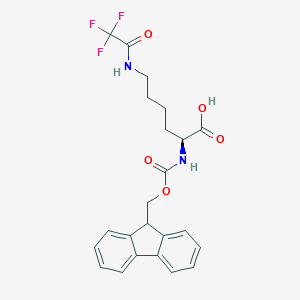

Fmoc-Lys(Tfa)-OH

Descripción general

Descripción

Fmoc-Lys(Tfa)-OH, also known as 9-fluorenylmethoxycarbonyl-L-lysine trifluoroacetate, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino group of lysine, while the trifluoroacetate (Tfa) group provides stability and solubility.

Mecanismo De Acción

Target of Action

Fmoc-Lys(Tfa)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that make up the peptide chain . The role of this compound is to protect these amino acids during the synthesis process, preventing unwanted reactions and ensuring the correct sequence is formed .

Mode of Action

The compound this compound operates by protecting the amino group of the lysine residue during peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the N-terminus of the amino acid, while the Tfa (trifluoroacetic acid) group protects the side chain . These protecting groups are removed at specific stages of the synthesis process, allowing the peptide chain to be assembled in the correct sequence .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathway of peptide bond formation . The Fmoc group is removed through a base-catalyzed reaction, allowing the free amino group to form a peptide bond with the carboxyl group of the next amino acid . This process is repeated for each amino acid in the sequence. The Tfa group is removed later in the process, freeing the side chain for interaction with other molecules .

Pharmacokinetics

The efficiency of its use in peptide synthesis can be influenced by factors such as the concentration of the compound, the reaction conditions, and the presence of other reagents .

Result of Action

The result of the action of this compound is the successful synthesis of a peptide with the desired sequence . By protecting the amino and side chain groups of the lysine residue, this compound ensures that the peptide chain is assembled correctly, without unwanted side reactions . After the synthesis process, the peptide can be used for various applications, such as biological testing or structural research .

Action Environment

The action of this compound is influenced by several environmental factors. The pH of the reaction environment can affect the efficiency of the Fmoc removal . Additionally, the temperature and duration of the reaction can impact the success of the peptide synthesis . It’s also important to note that the choice of solvent can affect the solubility of the compound and the efficiency of the reaction .

Análisis Bioquímico

Biochemical Properties

Fmoc-Lys(Tfa)-OH plays a crucial role in biochemical reactions, particularly in the formation of peptide bonds . It interacts with various enzymes and proteins during peptide synthesis . The Fmoc group is cleaved by secondary amines such as piperidine, allowing the peptide chain to be assembled step by step .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide bond formation . The Fmoc group serves as a temporary protecting group for the N-terminus of the growing peptide chain, and is cleaved by secondary amines such as piperidine . After the peptide has been assembled, it is removed from the resin by treatment with trifluoroacetic acid (TFA), while protecting groups on amino acid side chains are simultaneously removed .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for successful peptide synthesis . Over time, the Fmoc group is cleaved, allowing for the addition of the next amino acid in the peptide chain .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes such as peptidyl transferases during the formation of peptide bonds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis . It is transported to the site of peptide synthesis, where it is incorporated into the growing peptide chain .

Subcellular Localization

This compound is localized at the site of peptide synthesis within the cell . Its activity and function are related to its role in the formation of peptide bonds, contributing to the synthesis of proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Tfa)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved by reacting lysine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide. The trifluoroacetate group is introduced by treating the Fmoc-protected lysine with trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Lys(Tfa)-OH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of lysine.

Coupling: The free amino group can react with activated carboxyl groups to form peptide bonds.

Substitution: The trifluoroacetate group can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.

Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like 1-hydroxybenzotriazole (HOBt) are used for peptide bond formation.

Substitution: Various nucleophiles can be used to replace the trifluoroacetate group.

Major Products Formed

Deprotection: Free lysine with an exposed amino group.

Coupling: Peptides with lysine residues.

Substitution: Lysine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Fmoc-Lys(Tfa)-OH has numerous applications in scientific research:

Chemistry: Used in the synthesis of peptides and proteins, particularly in SPPS.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of synthetic peptides for research and commercial purposes.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Lys(Boc)-OH: Another lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group.

Fmoc-Lys(Mtt)-OH: Lysine derivative with a 4-methyltrityl (Mtt) protecting group.

Fmoc-Lys(Dde)-OH: Lysine derivative with a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group.

Uniqueness

Fmoc-Lys(Tfa)-OH is unique due to the presence of the trifluoroacetate group, which provides enhanced solubility and stability compared to other lysine derivatives. This makes it particularly useful in peptide synthesis and other applications where solubility and stability are critical factors.

Actividad Biológica

Fmoc-Lys(Tfa)-OH is a derivative of lysine utilized extensively in solid-phase peptide synthesis (SPPS). This compound plays a critical role in the synthesis of peptides and has been studied for its biological activity, particularly in antimicrobial and cytotoxic applications. The following sections provide an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables.

Overview of this compound

This compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group of lysine and a trifluoroacetyl (Tfa) protecting group on the side chain. This dual protection allows for selective deprotection during peptide synthesis, facilitating the incorporation of lysine into peptides while maintaining the integrity of other functional groups.

Antimicrobial Activity

Research indicates that peptides synthesized using this compound exhibit significant antimicrobial properties. A study demonstrated that dimeric peptides containing this compound as a linker showed enhanced bactericidal activity compared to their monomeric counterparts. Notably, while dimerization decreased overall antimicrobial efficacy, it significantly increased hemolytic activity, suggesting a complex relationship between structure and function in these compounds .

Table 1: Antimicrobial Activity of Dimeric Peptides

| Peptide Type | Antimicrobial Activity (MIC) | Hemolytic Activity (EC50) |

|---|---|---|

| Monomeric | Higher | Lower |

| Dimeric | Lower | Higher |

Cytotoxicity

In addition to antimicrobial properties, this compound has been implicated in cytotoxic applications. A novel strategy using this compound facilitated the synthesis of peptide conjugates that target cancer cells. These conjugates demonstrated selective cytotoxicity towards specific cell lines, indicating potential for therapeutic applications in oncology .

Case Studies

- Synthesis and Evaluation of Antimicrobial Peptides : A study synthesized various antimicrobial peptides using this compound and evaluated their activity against common pathogens. Results highlighted that certain modifications to the peptide structure significantly enhanced antimicrobial potency while maintaining low hemolytic activity .

- Fluorescent Tagging for Targeted Therapy : Researchers developed a method for attaching fluorescent tags to peptides synthesized with this compound. This approach allowed for real-time tracking of peptide distribution in vivo, providing insights into their therapeutic potential and biological behavior .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies involving this compound have revealed that modifications to the lysine residue can drastically alter biological outcomes. For instance, replacing Tfa with other protecting groups or altering the peptide length can enhance or diminish both antimicrobial and cytotoxic activities .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N2O5/c24-23(25,26)21(31)27-12-6-5-11-19(20(29)30)28-22(32)33-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,27,31)(H,28,32)(H,29,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLMWTPNDXNXSZ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583803 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(trifluoroacetyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76265-69-5 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(trifluoroacetyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Fmoc-Lys(Tfa)-OH in the described solid-phase peptide synthesis strategy?

A1: this compound plays a crucial role in this novel strategy by enabling the incorporation of both a fluorescent tag and a chelating core within the peptide chain during synthesis []. The lysine residue provides a side chain amine group that is orthogonally protected with a trifluoroacetyl (Tfa) group. This allows for selective deprotection of the lysine side chain after the peptide chain assembly, enabling the attachment of a fluorescent tag. Subsequently, the chelating core can be introduced at the N-terminal of the peptide. This strategy simplifies the synthesis process and eliminates the need for additional steps, leading to higher yields and purity of the final bioconjugates [].

Q2: What are the advantages of using this compound in this specific application compared to other similar reagents?

A2: The key advantage of this compound lies in its compatibility with both mild and strong acidic conditions used in solid-phase peptide synthesis []. This is particularly important when synthesizing ligand-targeted conjugates, as the protecting groups for sensitive functionalities on the targeting ligands may require specific deprotection conditions. The Tfa protecting group on the lysine side chain can be selectively removed under mild basic conditions, leaving other acid-sensitive protecting groups intact. This allows for greater flexibility and control during synthesis, making this compound a valuable tool for creating complex bioconjugates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.